Computational Lipophilicity (XLogP3-AA): Intermediate Value Between Non-N-Methylated and Regioisomeric Analogs
1,2,2-Trimethylpiperidin-4-amine exhibits a computed XLogP3-AA of 0.5, which is intermediate between its non-N-methylated analog 2,2-dimethylpiperidin-4-amine (XLogP3-AA = 0) and its regioisomer 1,2,5-trimethylpiperidin-4-amine (XLogP3-AA = 0.7) [1][2][3]. The N,N,4-trimethyl isomer has an XLogP3-AA of 0.6 [4]. This N-methylation–driven increase of 0.5 log units over the non-methylated 2,2-dimethyl analog is consistent with the known effect of N-alkylation on amine lipophilicity and may influence passive membrane permeability and distribution characteristics.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem CID 55290408) |
| Comparator Or Baseline | 2,2-Dimethylpiperidin-4-amine: XLogP3-AA = 0 (CID 20348285); 1,2,5-Trimethylpiperidin-4-amine: XLogP3-AA = 0.7 (CID 13202197); N,N,4-Trimethylpiperidin-4-amine: XLogP3-AA = 0.6 (CID 57481578) |
| Quantified Difference | ΔXLogP3-AA = +0.5 vs. 2,2-dimethyl analog; ΔXLogP3-AA = -0.2 vs. 1,2,5-regioisomer; ΔXLogP3-AA = -0.1 vs. N,N,4-isomer |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019–2025); all values from PubChem computed properties |
Why This Matters
Lipophilicity directly affects passive membrane permeability and tissue distribution; for CNS-targeted programs, the 0.5-unit enhancement over the non-N-methylated analog may improve predicted blood–brain barrier penetration while remaining below the range where promiscuous binding and poor solubility become problematic.
- [1] PubChem. CID 55290408: 1,2,2-Trimethylpiperidin-4-amine. Computed Properties, XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/1,2,2-Trimethylpiperidin-4-amine (accessed 2026-05-05). View Source
- [2] PubChem. CID 20348285: 2,2-Dimethylpiperidin-4-amine. Computed Properties, XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/2,2-dimethylpiperidin-4-amine (accessed 2026-05-05). View Source
- [3] PubChem. CID 13202197: 1,2,5-Trimethylpiperidin-4-amine. Computed Properties, XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/1_2_5-Trimethylpiperidin-4-amine (accessed 2026-05-05). View Source
- [4] PubChem. CID 57481578: N,N,4-Trimethylpiperidin-4-amine. Computed Properties, XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/N,N,4-trimethylpiperidin-4-amine (accessed 2026-05-05). View Source
